Odanacatib

Description

This compound is an inhibitor of cathepsin K with potential anti-osteoporotic activity. This compound selectively binds to and inhibits the activity of cathepsin K, which may result in a reduction in bone resorption, improvement of bone mineral density, and a reversal in osteoporotic changes. Cathepsin K, a tissue-specific cysteine protease that catalyzes degradation of bone matrix proteins such as collagen I/II, elastin, and osteonectin plays an important role in osteoclast function and bone resorption.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

a selective inhibitor of cathepsin K for the treatment of post-menopausal osteoporosis; structure in first source

Properties

IUPAC Name |

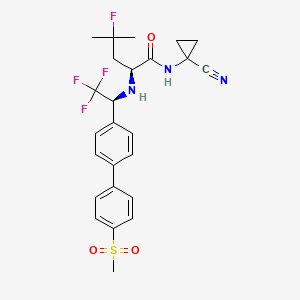

(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F4N3O3S/c1-23(2,26)14-20(22(33)32-24(15-30)12-13-24)31-21(25(27,28)29)18-6-4-16(5-7-18)17-8-10-19(11-9-17)36(3,34)35/h4-11,20-21,31H,12-14H2,1-3H3,(H,32,33)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIVDMJALNEADT-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209075 | |

| Record name | Odanacatib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603139-19-1 | |

| Record name | Odanacatib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603139-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Odanacatib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603139191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odanacatib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Odanacatib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 603139-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ODANACATIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N673F6W2VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Odanacatib's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odanacatib is a potent and selective, reversible inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Its mechanism of action centers on the targeted inhibition of this enzyme, which plays a crucial role in the degradation of the organic bone matrix, primarily type I collagen, during bone resorption.[1][3] Unlike many other anti-resorptive agents, such as bisphosphonates, this compound does not induce osteoclast apoptosis.[3][4] This unique characteristic allows for the preservation of osteoclast viability and, consequently, the continuation of the critical coupling between bone resorption and formation.[4] This technical guide provides an in-depth exploration of the molecular interactions, cellular effects, and clinical outcomes associated with this compound's mechanism of action.

Core Mechanism: Selective Inhibition of Cathepsin K

This compound is a non-basic, orally bioavailable small molecule that demonstrates high potency and selectivity for human cathepsin K.[5] This selectivity is crucial for minimizing off-target effects, as other cathepsins are involved in various physiological processes.

Quantitative Inhibition Data

The inhibitory activity of this compound against cathepsin K and its selectivity over other cathepsins have been quantified in numerous studies. The following table summarizes key in vitro inhibition data.

| Parameter | Value | Cathepsin Isoform | Reference |

| IC50 | 0.2 nM | Human Cathepsin K | [6] |

| IC50 | 6.5 nM (resorption area) | Human Osteoclast Resorption | [2] |

| IC50 | 9.4 nM (CTx release) | Human Osteoclast Resorption | [2] |

| Selectivity | >1,000-fold | Cathepsins F, V | [7] |

| Selectivity | >50,000-fold | Cathepsins C, H, Z | [7] |

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay

A standard experimental approach to determine the IC50 of this compound against purified human cathepsin K involves a fluorogenic substrate-based assay.

Objective: To quantify the concentration of this compound required to inhibit 50% of cathepsin K enzymatic activity.

Materials:

-

Recombinant human cathepsin K

-

Fluorogenic cathepsin K substrate (e.g., Z-FR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

This compound (serial dilutions)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the fluorogenic substrate, and the various concentrations of this compound or vehicle control.

-

Initiate the reaction by adding a pre-determined concentration of recombinant human cathepsin K to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Mechanism: Modulation of Osteoclast Function

This compound's primary cellular effect is the inhibition of bone resorption by osteoclasts without compromising their viability.[5][8] This leads to a reduction in the degradation of the bone matrix.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway of bone resorption and the point of intervention by this compound.

Experimental Protocol: In Vitro Bone Resorption (Pit) Assay

This assay assesses the ability of this compound to inhibit the resorptive activity of osteoclasts cultured on a bone-mimicking substrate.

Objective: To quantify the effect of this compound on the formation of resorption pits by mature osteoclasts.

Materials:

-

Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)

-

Receptor activator of nuclear factor kappa-B ligand (RANKL) and macrophage colony-stimulating factor (M-CSF)

-

Bone-mimicking substrates (e.g., dentin slices, bone slices, or calcium phosphate-coated plates)

-

This compound (various concentrations)

-

Cell culture medium and supplements

-

Staining solution for resorption pits (e.g., toluidine blue or silver nitrate)

-

Microscope with imaging software

Procedure:

-

Culture osteoclast precursor cells in the presence of RANKL and M-CSF on the bone-mimicking substrates to induce differentiation into mature osteoclasts.

-

Once mature osteoclasts are formed, treat the cells with various concentrations of this compound or vehicle control.

-

Continue the culture for a period sufficient to allow for bone resorption (e.g., 48-72 hours).

-

Remove the cells from the substrates.

-

Stain the substrates to visualize the resorption pits.

-

Capture images of the pits using a microscope.

-

Quantify the total area of resorption for each treatment condition using image analysis software.

-

Calculate the percentage of inhibition of resorption compared to the vehicle control.

Clinical Pharmacology and Efficacy

Clinical trials have demonstrated that this compound effectively reduces bone resorption and increases bone mineral density (BMD) in postmenopausal women with osteoporosis.[9]

Impact on Bone Mineral Density

Treatment with this compound leads to a dose-dependent increase in BMD at various skeletal sites.

| Skeletal Site | Dose | Duration | % Change in BMD (vs. Placebo) | Reference |

| Lumbar Spine | 50 mg weekly | 24 months | +5.5% | [9] |

| Total Hip | 50 mg weekly | 24 months | +3.2% | [9] |

| Lumbar Spine | 50 mg weekly | 5 years | +11.2% | [10] |

| Total Hip | 50 mg weekly | 5 years | +9.5% | [10] |

Experimental Protocol: Measurement of Bone Mineral Density

Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring BMD in clinical trials.

Objective: To assess changes in BMD at key skeletal sites in response to this compound treatment.

Procedure:

-

Perform baseline DXA scans of the lumbar spine and hip at the beginning of the study.

-

Administer this compound or placebo according to the clinical trial protocol.

-

Conduct follow-up DXA scans at pre-specified time points (e.g., 12, 24, 36, 48, and 60 months).

-

Ensure consistent patient positioning and use the same DXA machine for all scans for a given patient to minimize variability.

-

Analyze the scans to determine the BMD (in g/cm²) for the lumbar spine (L1-L4), total hip, and femoral neck.

-

Calculate the percentage change in BMD from baseline for each patient at each time point.

-

Statistically compare the changes in BMD between the this compound and placebo groups.

Modulation of Bone Turnover Markers

This compound significantly reduces markers of bone resorption while having a more modest and transient effect on markers of bone formation, suggesting a partial uncoupling of bone turnover.[8]

| Biomarker | Type | Dose | Duration | % Change from Baseline (this compound) | % Change from Baseline (Placebo) | Reference |

| uNTx/Cr | Resorption | 50 mg weekly | 24 months | -52% | +33% | [11] |

| sCTx | Resorption | 50 mg weekly | 12 months | -57% | -0.6% | [12] |

| sBSAP | Formation | 50 mg weekly | 12 months | -18% | -3% | [12] |

| sPINP | Formation | 50 mg weekly | 6 months | -31.3% (vs. placebo) | - | [3] |

| sPINP | Formation | 50 mg weekly | 24 months | -9.1% (vs. placebo) | - | [3] |

Experimental Protocol: Quantification of Bone Turnover Markers

Serum and urine samples are collected from clinical trial participants to measure the levels of specific bone turnover markers using immunoassays.

Objective: To evaluate the effect of this compound on the rates of bone resorption and formation.

Procedure:

-

Collect fasting blood and second-morning void urine samples at baseline and at specified follow-up visits.

-

Process the samples to obtain serum and urine aliquots, and store them at -80°C until analysis.

-

Use specific enzyme-linked immunosorbent assays (ELISAs) or chemiluminescence immunoassays to quantify the concentrations of bone turnover markers.

-

Resorption Markers: Serum C-terminal telopeptide of type I collagen (sCTx) and urinary N-terminal telopeptide of type I collagen normalized to creatinine (uNTx/Cr).

-

Formation Markers: Serum bone-specific alkaline phosphatase (sBSAP) and serum procollagen type I N-terminal propeptide (sPINP).

-

-

Perform the assays according to the manufacturer's instructions.

-

Calculate the percentage change from baseline for each marker at each time point for both the this compound and placebo groups.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from preclinical evaluation to clinical assessment of this compound's mechanism of action.

Conclusion

This compound's mechanism of action is characterized by the highly selective and potent inhibition of cathepsin K, leading to a reduction in osteoclast-mediated bone resorption without impacting osteoclast viability. This targeted approach results in a significant increase in bone mineral density and a reduction in bone turnover markers, with a notable preservation of bone formation compared to other anti-resorptive therapies. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview for professionals in the field of bone biology and drug development.

References

- 1. panoramaortho.com [panoramaortho.com]

- 2. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. panoramaortho.com [panoramaortho.com]

- 5. med.emory.edu [med.emory.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effects of the cathepsin K inhibitor this compound on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Odanacatib: A Technical Chronicle of Discovery and Clinical Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Odanacatib (formerly MK-0822) is a potent and selective inhibitor of cathepsin K, an enzyme pivotal to the process of bone resorption.[1][2][3] Developed by Merck & Co., it was once a promising oral, once-weekly therapeutic candidate for osteoporosis.[1][4] this compound's journey through preclinical and clinical development offered significant insights into the role of cathepsin K in bone metabolism and the challenges of developing novel anti-resorptive agents. Despite demonstrating significant efficacy in reducing fracture risk, its development was ultimately halted due to an increased risk of stroke observed in the pivotal Phase III trial.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound, with a focus on the experimental methodologies and quantitative data that defined its trajectory.

Mechanism of Action: Targeting the Engine of Bone Resorption

This compound's therapeutic rationale is rooted in the central role of cathepsin K in osteoclast-mediated bone resorption.[5][6] Osteoclasts, the primary bone-resorbing cells, secrete cathepsin K into the sealed resorption lacuna, an acidic microenvironment created at the bone surface.[4][7] Here, cathepsin K, a cysteine protease, degrades the principal protein component of the bone matrix, type I collagen.[8][9] By selectively inhibiting cathepsin K, this compound was designed to reduce bone resorption without inducing osteoclast apoptosis, a key differentiator from bisphosphonates.[10] This novel mechanism was hypothesized to uncouple bone resorption from bone formation to a greater extent than existing therapies, potentially offering a more favorable bone remodeling profile.[11]

Signaling Pathway of Osteoclast Activation and this compound's Point of Intervention

The differentiation and activation of osteoclasts are primarily driven by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway.[5][6][12] The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade involving TRAF6, leading to the activation of downstream pathways such as NF-κB and MAP kinases.[10][12] This culminates in the expression of key osteoclastogenic transcription factors, including NFATc1, which in turn upregulates the expression of genes essential for osteoclast function, such as CTSK (the gene encoding cathepsin K).[6][10] this compound exerts its effect at the final step of this process by directly inhibiting the enzymatic activity of the translated cathepsin K protein.

Preclinical Development

The preclinical evaluation of this compound established its potency, selectivity, and in vivo efficacy in relevant animal models of osteoporosis.

Experimental Protocols

-

Cathepsin K Inhibition Assay: The inhibitory activity of this compound was determined against purified human and rabbit cathepsin K. The half-maximal inhibitory concentration (IC50) was calculated by measuring the reduction in the enzymatic cleavage of a fluorogenic substrate in the presence of varying concentrations of the inhibitor.[1][3][13] Selectivity was assessed by performing similar assays with other human cathepsins, such as B, L, and S.[13][14]

-

In Vitro Bone Resorption Assay: Human osteoclasts were cultured on dentin slices or bone-mimicking substrates. The effect of this compound on bone resorption was quantified by measuring the release of collagen fragments, such as C-terminal telopeptides of type I collagen (CTX), into the culture medium, and by analyzing the area of resorption pits on the dentin surface.[1]

-

Animal Models of Osteoporosis: The in vivo efficacy of this compound was evaluated in ovariectomized (OVX) rabbits and monkeys, which are established models for postmenopausal osteoporosis.[4] Animals were treated with daily oral doses of this compound or vehicle. Efficacy was assessed by monitoring changes in bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA), and by analyzing bone turnover markers in serum and urine.[4]

Quantitative Data from Preclinical Studies

| Parameter | Species/System | Value | Reference(s) |

| IC50 vs. Cathepsin K | Human | 0.2 nM | [1][13] |

| Rabbit | 1 nM | [13] | |

| IC50 vs. Cathepsin B | Human | 1034 nM | [14] |

| IC50 vs. Cathepsin L | Human | 2995 nM | [14] |

| IC50 vs. Cathepsin S | Human | 60 nM | [14] |

| IC50 for CTx Release | Human Osteoclasts | 9.4 nM | [1] |

| IC50 for Resorption Area | Human Osteoclasts | 6.5 nM | [1] |

| BMD Increase (Proximal Femur) | OVX Rabbits (9 µM/day) | 7.8% | [13] |

| BMD Increase (Femoral Neck) | OVX Rabbits (9 µM/day) | 10.8% | [13] |

| BMD Increase (Greater Trochanter) | OVX Rabbits (9 µM/day) | 6.5% | [13] |

Clinical Development

This compound progressed through a comprehensive clinical development program, including Phase I, II, and III trials, to evaluate its safety, efficacy, and pharmacokinetic/pharmacodynamic profile in humans.

Experimental Workflow: From Discovery to Pivotal Trials

The development of this compound followed a structured pathway typical for novel therapeutic agents.

Phase I and II Clinical Trials

Phase I studies in healthy volunteers and postmenopausal women established the safety, tolerability, and pharmacokinetic profile of this compound, supporting a once-weekly dosing regimen.[8][15] Phase II dose-ranging studies demonstrated that this compound produced dose-dependent increases in BMD and reductions in bone resorption markers.[9][16] A 50 mg once-weekly dose was selected for the Phase III trial.[16][17]

| Parameter | Duration | Change from Baseline/Placebo | Reference(s) |

| Lumbar Spine BMD | 2 Years | +5.5% | [9] |

| 5 Years | +11.9% | [4] | |

| Total Hip BMD | 2 Years | +3.2% | [9] |

| 5 Years | +8.5% | [4] | |

| Femoral Neck BMD | 5 Years | +9.8% | [4] |

| Urine NTx/Creatinine | 5 Years | -67.4% | [4] |

| Serum BSAP | 5 Years | -15.3% | [4] |

The Long-Term this compound Fracture Trial (LOFT)

The pivotal Phase III study, LOFT, was a large, randomized, double-blind, placebo-controlled trial designed to assess the anti-fracture efficacy and safety of this compound in postmenopausal women with osteoporosis.[17][18]

-

Participants: 16,713 postmenopausal women aged 65 years or older with osteoporosis.[17][19]

-

Intervention: this compound 50 mg once weekly or placebo.[17][19]

-

Supplementation: All participants received vitamin D (5600 IU/week) and calcium (up to 1200 mg/day).[17][19]

-

Primary Endpoints:

-

Secondary Endpoints: Clinical vertebral fractures, changes in BMD, and bone turnover markers.[17]

| Fracture Type | Relative Risk Reduction vs. Placebo | p-value | Reference(s) |

| Morphometric Vertebral | 54% | <0.001 | [19] |

| Clinical Hip | 47% | <0.001 | [19] |

| Clinical Non-Vertebral | 23% | <0.001 | [19] |

| Clinical Vertebral | 72% | <0.001 | [19] |

| BMD Change vs. Placebo (at 5 years) | Percentage Increase | p-value | Reference(s) |

| Lumbar Spine | 11.2% | <0.001 | [19] |

| Total Hip | 9.5% | <0.001 | [19] |

Discontinuation of Development

Despite the robust anti-fracture efficacy demonstrated in the LOFT trial, the development of this compound was discontinued in 2016.[1] An analysis of the combined data from the trial and its extension revealed an increased risk of stroke in the this compound group compared to placebo.[20] While major adverse cardiovascular events were generally balanced overall, the specific increase in stroke risk led Merck to conclude that the benefit/risk profile did not support regulatory submission.[19][20]

Conclusion

The development of this compound represents a significant chapter in the pursuit of novel osteoporosis therapies. It validated cathepsin K as a viable therapeutic target for reducing bone resorption and fracture risk. The comprehensive preclinical and clinical data generated throughout its development have provided invaluable insights for the scientific community. However, the unforeseen cardiovascular safety signal underscores the complexities and challenges inherent in drug development, particularly for chronic diseases requiring long-term treatment. The story of this compound serves as a critical case study for researchers and drug development professionals, highlighting the importance of rigorous, long-term safety evaluation and the intricate balance between efficacy and risk.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. panoramaortho.com [panoramaortho.com]

- 4. Potential role of this compound in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a cathepsin-K inhibitor for osteoporosis: a two-year study in postmenopausal women with low bone density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 11. Effects of this compound on bone-turnover markers in osteoporotic postmenopausal women: a post hoc analysis of the LOFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. merck.com [merck.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cathepsin K Inhibition by Odanacatib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odanacatib (formerly MK-0822) is a potent, reversible, and highly selective inhibitor of cathepsin K (CatK), a cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of the organic bone matrix, particularly type I collagen, during bone resorption.[1][3][4] By targeting this key enzyme, this compound was developed as a novel therapeutic agent for osteoporosis, a disease characterized by excessive bone resorption leading to skeletal fragility.[5][6] Unlike other antiresorptive agents that reduce the number of osteoclasts, this compound's mechanism of action is unique in that it selectively inhibits the function of osteoclasts without significantly affecting their viability or number.[7][8] This leads to a potent reduction in bone resorption while partially preserving bone formation, a characteristic that distinguishes it from therapies like bisphosphonates.[9][10] Clinical trials demonstrated that this compound significantly increased bone mineral density (BMD) and reduced the risk of osteoporotic fractures.[9] Despite its efficacy, the development of this compound was discontinued due to an increased risk of stroke observed in a large Phase III clinical trial.[11][12] This guide provides a detailed technical overview of this compound, its mechanism of action, quantitative data from key studies, and the experimental protocols used to characterize its activity.

The Role of Cathepsin K in Bone Remodeling

Bone remodeling is a continuous physiological process involving the removal of old bone by osteoclasts (resorption) and the subsequent deposition of new bone by osteoblasts (formation).[6] In healthy individuals, these two processes are tightly coupled. In pathological conditions like postmenopausal osteoporosis, the rate of resorption exceeds formation, resulting in a net loss of bone mass and structural integrity.[6]

Cathepsin K plays a central role in the resorption phase.[13] Osteoclasts attach to the bone surface, forming a sealed compartment known as the resorption lacuna or "sealing zone".[4] This compartment is acidified by proton pumps (V-ATPase), which dissolves the mineral component of the bone. This demineralization exposes the organic matrix, which is primarily composed of type I collagen.[4] Cathepsin K is then secreted into this acidified environment, where it efficiently degrades the exposed collagen fibers, completing the resorption process.[1][14] The expression and secretion of Cathepsin K are regulated by key signaling pathways in osteoclasts, including the RANKL-RANK pathway.[4]

This compound: Mechanism of Inhibition

This compound is a nonpeptidic, biaryl, nitrile-based inhibitor that is potent, reversible, and highly selective for human Cathepsin K.[7][15]

-

Potency and Selectivity: this compound inhibits human Cathepsin K with subnanomolar potency.[2][16] Its selectivity is a critical feature, showing significantly less activity against other human cathepsins such as B, L, and S.[8][16][17] This high selectivity is attributed to specific interactions within the enzyme's active site, particularly the S2 pocket.[7][17] The lack of inhibition of other cathepsins was anticipated to reduce the risk of off-target side effects observed with less selective inhibitors.[8]

-

Mechanism: this compound binds to the active site of Cathepsin K, preventing it from cleaving its natural substrate, type I collagen.[11][12] This directly blocks the degradation of the bone matrix, thereby reducing bone resorption. Importantly, this compound does not affect the number of osteoclasts.[7][8] This allows for the continued signaling between osteoclasts and osteoblasts, which is thought to be responsible for the relative preservation of bone formation observed during treatment.[9]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Biochemical Potency and Selectivity of this compound

| Enzyme Target | IC₅₀ (nM) | Selectivity vs. CatK | Reference |

| Human Cathepsin K | 0.2 | - | [2][16] |

| Human Cathepsin S | 60 | 300-fold | [17] |

| Human Cathepsin B | 1034 - 5239 | >5000-fold | [17] |

| Human Cathepsin L | 2995 - 3725 | >14000-fold | [17] |

Table 2: Pharmacokinetic Properties of this compound (Human Studies)

| Parameter | Value | Reference |

| Time to Max. Concentration (Tₘₐₓ) | 2 - 6 hours (fasted) | [11][18] |

| Apparent Terminal Half-life (t₁/₂) | 66 - 97 hours | [7][11][19] |

| Metabolism | Primarily via CYP3A4 | [1][20] |

| Excretion | ~75% in feces, ~17% in urine | [11][20] |

| Systemic Clearance | Low (~13 mL/min) | [1][3] |

Table 3: Effects of this compound (50 mg weekly) on Bone Turnover Markers (Postmenopausal Women)

| Biomarker | Type | Maximum Reduction from Baseline | Reference |

| Serum CTx (sCTx) | Resorption | ~60% - 81% | [1][19] |

| Urine NTx/Cr (uNTx/Cr) | Resorption | ~50% - 78% | [1][16][18] |

| Bone-Specific Alkaline Phosphatase (BSAP) | Formation | ~18% (minimal reduction) | [7][21] |

| Procollagen Type I N-Terminal Propeptide (P1NP) | Formation | Partial reduction, returned toward baseline over time | [6][22] |

Table 4: Effects of this compound (50 mg weekly) on Bone Mineral Density (BMD) vs. Placebo (Postmenopausal Women)

| Skeletal Site | % Change from Baseline (Duration) | Reference |

| Lumbar Spine | +5.7% (24 months), +7.5% (36 months), +11.2% (5 years) | [6][7] |

| Total Hip | +4.1% (24 months), +5.5% (36 months), +9.5% (5 years) | [7] |

| Femoral Neck | +4.7% (24 months), +5.5% (36 months) | [7] |

Mandatory Visualizations

Diagram 1: Cathepsin K in Osteoclast-Mediated Bone Resorption

Diagram 2: this compound's Inhibitory Mechanism

Diagram 3: Experimental Workflow for In Vitro Bone Resorption Assay

Experimental Protocols

Protocol: Cathepsin K Inhibition Assay (Fluorometric)

This protocol describes a typical method for determining the inhibitory activity of a compound like this compound against recombinant human Cathepsin K.

Objective: To determine the IC₅₀ value of this compound for Cathepsin K.

Materials:

-

Recombinant human Cathepsin K[23]

-

Fluorogenic Cathepsin K substrate (e.g., Ac-LR-AFC)[24]

-

Assay Buffer (e.g., containing sodium acetate, EDTA, and DTT, pH 5.5)[25]

-

This compound (or test inhibitor) dissolved in DMSO

-

96-well or 384-well black microplate[23]

-

Fluorescence plate reader (Ex/Em ≈ 400/505 nm or 360/460 nm)[23][24]

Procedure:

-

Reagent Preparation: Prepare Assay Buffer. Dilute Cathepsin K enzyme and the fluorogenic substrate to their final working concentrations in the Assay Buffer. Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to achieve the desired final concentrations.

-

Assay Plate Setup: To the wells of a black microplate, add the following:

-

Test Wells: Diluted this compound solution.

-

Enzyme Control (Positive Control): Assay buffer with an equivalent concentration of DMSO.

-

No Enzyme Control (Negative Control): Assay buffer.

-

-

Enzyme Addition: Add the diluted Cathepsin K enzyme solution to the "Test Wells" and "Enzyme Control" wells. Do not add enzyme to the "No Enzyme Control" wells.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[25]

-

Reaction Initiation: Start the reaction by adding the diluted fluorogenic substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader. Measure the increase in fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.[24]

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percent inhibition for each this compound concentration relative to the Enzyme Control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: In Vitro Bone Resorption Assay

This protocol outlines a general method to assess the effect of this compound on the bone-resorbing activity of human osteoclasts cultured on a mineralized substrate.

Objective: To quantify the inhibitory effect of this compound on osteoclast-mediated bone resorption.

Materials:

-

Source of human osteoclasts or their precursors (e.g., giant cell tumor of bone, peripheral blood mononuclear cells [PBMCs])[26][27]

-

Culture medium (e.g., α-MEM) with fetal bovine serum and antibiotics

-

Recombinant human M-CSF and RANKL (for differentiation of precursors)[27]

-

This compound dissolved in DMSO

-

Reagents for cell removal (e.g., sonication in ammonium hydroxide)

-

Staining solution for resorption pits (e.g., toluidine blue) or microscopy equipment (light or confocal microscope)[26]

-

ELISA kit for measuring C-telopeptides of Type I collagen (CTX-I)[29]

Procedure:

-

Osteoclast Generation (if using precursors): Isolate PBMCs and culture them in the presence of M-CSF and RANKL for 7-10 days to induce differentiation into mature, multinucleated osteoclasts.[27]

-

Cell Seeding: Seed the mature osteoclasts onto the bone/dentin slices in a multi-well plate and allow them to attach for several hours.

-

Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Culture the cells for 24-48 hours to allow for bone resorption.[26]

-

Quantification of Resorption:

-

Method A (Pit Area Analysis):

-

Collect the culture supernatant (for Method B).

-

Remove the osteoclasts from the bone slices (e.g., via sonication).

-

Stain the slices with a suitable dye to visualize the resorption pits.

-

Capture images of the slices using a microscope and use image analysis software to quantify the total area of resorption per slice.

-

-

Method B (Collagen Fragment Analysis):

-

-

Data Analysis: Compare the resorbed area or the concentration of CTX-I in the this compound-treated groups to the vehicle control group to determine the dose-dependent inhibition of bone resorption.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Cathepsin K. Its unique mechanism of action, which involves the direct inhibition of osteoclast enzymatic function rather than a reduction in osteoclast number, results in a powerful suppression of bone resorption with a notable preservation of bone formation.[7][9] This profile translated into significant and progressive increases in bone mineral density and a reduction in fracture risk in extensive clinical trials. The data and protocols presented in this guide underscore the robust preclinical and clinical evidence supporting its efficacy. However, the development of this compound was ultimately halted due to safety concerns, specifically a small but significant increase in the risk of stroke.[11] Despite its discontinuation for clinical use, this compound remains a critical reference compound and a valuable research tool for scientists studying bone biology, Cathepsin K function, and the development of future osteoporosis therapies.

References

- 1. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 5. This compound, a cathepsin K inhibitor for the treatment of osteoporosis and other skeletal disorders associated with excessive bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in postmenopausal women with low bone mineral density: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. panoramaortho.com [panoramaortho.com]

- 9. This compound: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiercepharma.com [fiercepharma.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Long-term data for this compound: positive results in treating osteoporosis - Xagena [xagena.it]

- 14. researchgate.net [researchgate.net]

- 15. Potential role of this compound in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics--results from single oral dose studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of the cathepsin K inhibitor this compound on bone resorption biomarkers in healthy postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Disposition and metabolism of the cathepsin K inhibitor this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fiercebiotech.com [fiercebiotech.com]

- 22. Effects of this compound on bone-turnover markers in osteoporotic postmenopausal women: a post hoc analysis of the LOFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. abcam.com [abcam.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. Development and characterization of a human in vitro resorption assay: demonstration of utility using novel antiresorptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vitro Models of Bone Remodelling and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro Bone Resorption Assay and Bone Resorption Conditioned Medium Collection [bio-protocol.org]

- 29. pnas.org [pnas.org]

Odanacatib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odanacatib (formerly MK-0822) is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, including type I collagen.[1] Developed for the treatment of postmenopausal osteoporosis, this compound's unique mechanism of action—inhibiting bone resorption without significantly suppressing bone formation—offered a promising therapeutic profile.[2] Although its clinical development was discontinued due to an increased risk of stroke, the extensive body of research on this compound provides valuable insights into the role of cathepsin K in bone metabolism and serves as a critical reference for the development of future osteoporosis therapies.[3] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, compiling quantitative data, detailed experimental protocols, and visual representations of its mechanism and study workflows.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile that supports a once-weekly dosing regimen. Its absorption is influenced by food, and it is primarily metabolized by CYP3A4. The following tables summarize the key pharmacokinetic parameters of this compound in humans.

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Population/Study Details |

| Time to Maximum Concentration (Tmax) | 2 - 6 hours | Single oral doses in healthy volunteers.[3] |

| 10.5 hours | With a high-fat meal (50 mg dose).[3] | |

| Bioavailability (F) | 70% | 10 mg oral dose in fasted postmenopausal women.[4] |

| 30% | 50 mg oral dose in fasted postmenopausal women.[4] | |

| 49% | 50 mg oral dose with a high-fat meal.[3] | |

| Apparent Terminal Half-life (t½) | ~40 - 80 hours | Single oral doses in healthy volunteers.[2][5] |

| 84.8 hours | After 3 weeks of 50 mg once-weekly dosing.[4][6] | |

| 87.3 - 94.7 hours | Observed apparent half-life.[3] | |

| Volume of Distribution (Vd) | 100 L | |

| Plasma Protein Binding | 97.5% | [3] |

| Systemic Clearance (CL) | 0.8 L/h (~13 mL/min) | [3][4] |

| Metabolism | Primarily by CYP3A4 and CYP2C8 to a less active hydroxylated metabolite.[3][4] | |

| Excretion | ~74% in feces, ~17% in urine.[3][4] | Following an oral radiolabeled dose. |

Table 2: this compound Plasma Concentrations after 50 mg Once-Weekly Dosing

| Parameter | Value | Study Details |

| Geometric Mean AUC (0-168h) | 41.1 µM·h | After 3 weeks of dosing.[4][6] |

| Concentration at 168 hours | 126 nM | After 3 weeks of dosing.[4][6] |

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by a significant reduction in bone resorption markers and a progressive increase in bone mineral density (BMD). A key feature of this compound is its relative sparing of bone formation markers compared to other antiresorptive agents.[2]

Table 3: Effect of this compound on Bone Turnover Markers

| Marker | Dose | Percent Change from Baseline/Placebo | Time Point | Study Population |

| Serum CTx | 50 mg single dose | -66% vs. placebo | 24 hours | Postmenopausal women |

| 50 mg single dose | -70% vs. baseline | 168 hours | Postmenopausal women[5] | |

| 50 mg weekly | ~60% reduction | [4][6] | ||

| Urine NTx/Cr | 50 mg single dose | -51% vs. placebo | 24 hours | Postmenopausal women[5] |

| 50 mg single dose | -78% vs. baseline | 168 hours | Postmenopausal women[5] | |

| 50 mg weekly | ~50% reduction | [4][6] | ||

| 50 mg weekly | 77% suppression | 4 weeks | Women with breast cancer and bone metastases[7] | |

| Urine DPD/Cr | 50 mg weekly | ~30% reduction | [4][6] | |

| 50 mg weekly | 30% suppression | 4 weeks | Women with breast cancer and bone metastases[7] | |

| Serum ICTP | 50 mg weekly | ~55% increase | [4][6] | |

| Serum BSAP | 50 mg weekly | No significant difference vs. placebo | 36 months | Postmenopausal women |

| Serum P1NP | 50 mg weekly | Partial reduction in the first 6 months, approaching baseline by months 48-60. | 60 months | Postmenopausal women[8] |

Table 4: Effect of this compound on Bone Mineral Density (BMD) in Postmenopausal Women

| Anatomical Site | Dose | Percent Increase in BMD | Time Point |

| Lumbar Spine | 50 mg weekly | 5.7% | 24 months[9] |

| 50 mg weekly | 7.5% | 36 months[9] | |

| 50 mg weekly | 11.2% vs. placebo | 5 years[10] | |

| Total Hip | 50 mg weekly | 4.1% | 24 months[9] |

| 50 mg weekly | 5.5% | 36 months[9] | |

| 50 mg weekly | 9.5% vs. placebo | 5 years[10] | |

| Femoral Neck | 50 mg weekly | 4.7% | 24 months[9] |

| 50 mg weekly | 5.5% | 36 months[9] | |

| Trochanter | 50 mg weekly | 5.2% | 24 months[9] |

| 50 mg weekly | 7.4% | 36 months[9] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound selectively inhibits cathepsin K, the primary enzyme responsible for the degradation of type I collagen in the bone matrix by osteoclasts.[3] By inhibiting this enzyme, this compound reduces bone resorption. Unlike other antiresorptive agents, it does not significantly reduce the number of osteoclasts.[9]

Caption: Mechanism of action of this compound in inhibiting bone resorption.

Experimental Workflow for a Phase III Clinical Trial

The Long-Term this compound Fracture Trial (LOFT) was a major Phase III study that evaluated the efficacy and safety of this compound. The general workflow for such a trial is depicted below.[11][12]

Caption: Generalized workflow of the LOFT Phase III clinical trial.

Detailed Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This method was developed for the quantitative analysis of this compound in human plasma samples from clinical trials.[9]

-

Sample Preparation:

-

Utilize a 96-well plate format for sample processing.

-

Basify human plasma samples.

-

Perform liquid-liquid extraction with methyl t-butyl ether.

-

Use ¹³C₆-labeled this compound as an internal standard.

-

-

Chromatography:

-

Column: Phenomenex Luna C18 (50 mm × 2.0 mm, 5 µm).[9]

-

Mobile Phase: Specific composition and gradient not detailed in the provided search results.

-

Flow Rate: Not specified.

-

-

Mass Spectrometry:

Measurement of Bone Turnover Markers by ELISA

Enzyme-linked immunosorbent assays (ELISAs) are standard methods for quantifying bone turnover markers.

-

Serum C-Terminal Telopeptide of Type I Collagen (sCTx):

-

Assay Principle: A sandwich ELISA using two monoclonal antibodies specific for the β-isomerized 8-amino acid sequence of the C-terminal telopeptide of type I collagen.

-

General Protocol:

-

Pipette 50 µL of standards, controls, or unknown samples into appropriate wells of an antibody-coated microplate.

-

Add 150 µL of antibody solution.

-

Incubate, then wash the plate.

-

Add 100 µL of substrate solution and incubate in the dark.

-

Add 100 µL of stopping solution.

-

Measure absorbance at 450 nm with a reference wavelength of 650 nm.

-

-

-

Urine N-Terminal Telopeptide of Type I Collagen (uNTx):

-

Assay Principle: A competitive inhibition ELISA.

-

Sample Collection: A second-morning void or random urine collection is acceptable, with results normalized to creatinine concentration.

-

General Protocol:

-

Add standards, controls, and diluted urine samples to a microplate coated with NTx antigen.

-

Add a fixed amount of anti-NTx antibody conjugated to an enzyme.

-

During incubation, the antibody binds to either the NTx in the sample or the NTx on the plate.

-

Wash the plate to remove unbound antibody.

-

Add a substrate that reacts with the enzyme to produce a color change.

-

The intensity of the color is inversely proportional to the concentration of NTx in the sample.

-

Measure absorbance and calculate NTx concentration relative to a standard curve.

-

-

Measurement of Bone Mineral Density (BMD)

-

Dual-Energy X-ray Absorptiometry (DXA):

-

Principle: DXA uses two X-ray beams with different energy levels to differentiate between bone and soft tissue, allowing for the calculation of BMD.

-

Procedure:

-

The patient lies on a padded table.

-

An X-ray generator is positioned below the patient, and a detector is above.

-

For lumbar spine measurements, the patient's legs are supported to flatten the pelvis and lower spine.

-

For hip measurements, the foot is placed in a brace to internally rotate the hip.

-

The detector slowly passes over the area of interest, generating images that are analyzed by a computer to determine BMD.

-

All scans in a clinical trial are typically analyzed at a central facility to ensure consistency.[13]

-

-

-

Quantitative Computed Tomography (QCT):

-

Principle: QCT uses a standard CT scanner with specialized software to provide a three-dimensional measurement of bone density, allowing for the separate analysis of cortical and trabecular bone.

-

Procedure:

-

The patient is positioned in the CT scanner.

-

A series of cross-sectional images of the spine or hip are acquired.

-

The software analyzes these images to calculate volumetric BMD (g/cm³).

-

-

Bone Histomorphometry

Bone histomorphometry provides a quantitative assessment of bone microarchitecture and cellular activity on bone biopsy samples.[14]

-

Sample Collection and Preparation:

-

Transiliac bone biopsies are obtained from patients.

-

Double fluorochrome labeling (e.g., with tetracycline) is administered before the biopsy to allow for dynamic measurements of bone formation.

-

Biopsy specimens are fixed, dehydrated, and embedded in a hard resin (e.g., methyl methacrylate) without decalcification.

-

Sections of the embedded bone are cut using a microtome.

-

-

Staining and Analysis:

-

Stains:

-

Von Kossa/Van Gieson: Distinguishes mineralized (black) from non-mineralized (red) bone matrix.

-

Toluidine Blue: Stains osteoid and cellular elements.

-

-

Analysis:

-

An automated or semi-automated image analysis system is used to quantify various parameters according to the American Society for Bone and Mineral Research (ASBMR) nomenclature.

-

Static Parameters: Bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), trabecular separation (Tb.Sp), osteoid volume/bone volume (OV/BV), osteoblast surface/bone surface (Ob.S/BS), and osteoclast surface/bone surface (Oc.S/BS).

-

Dynamic Parameters (from fluorochrome labels): Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate/bone surface (BFR/BS).

-

-

Conclusion

This compound is a well-characterized selective inhibitor of cathepsin K with a distinct pharmacokinetic and pharmacodynamic profile. Its ability to potently inhibit bone resorption while largely preserving bone formation provided a strong rationale for its development in the treatment of osteoporosis. The data and methodologies summarized in this guide highlight the comprehensive research that underpinned its clinical program. Although development was halted, the knowledge gained from the study of this compound continues to be invaluable for the field of bone biology and the ongoing search for novel osteoporosis therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. sejinbio.co.kr [sejinbio.co.kr]

- 3. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uhs.nhs.uk [uhs.nhs.uk]

- 5. iscd.org [iscd.org]

- 6. Frontiers | Interest of Bone Histomorphometry in Bone Pathophysiology Investigation: Foundation, Present, and Future [frontiersin.org]

- 7. ELISA Protocols [sigmaaldrich.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Quantitative determination of this compound in human plasma using liquid-liquid extraction followed by liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abscience.com.tw [abscience.com.tw]

- 11. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clsa-elcv.ca [clsa-elcv.ca]

- 14. cda-amc.ca [cda-amc.ca]

Odanacatib: A Deep Dive into Target Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Odanacatib (formerly MK-0822) is a potent and selective inhibitor of cathepsin K, a cysteine protease that plays a crucial role in bone resorption.[1][2] Developed by Merck & Co., it was investigated as a potential treatment for osteoporosis.[2] Although its development was ultimately discontinued due to an increased risk of stroke observed in phase III clinical trials, the extensive research into its mechanism of action provides valuable insights into the principles of selective enzyme inhibition.[2] This technical guide offers an in-depth analysis of this compound's target selectivity and binding affinity, complete with quantitative data, experimental methodologies, and visual representations of its physiological and experimental context.

Target Selectivity and Binding Affinity: A Quantitative Overview

This compound is a reversible and highly selective inhibitor of human cathepsin K.[3][4] Its high affinity for cathepsin K is demonstrated by a low nanomolar half-maximal inhibitory concentration (IC50). The selectivity of this compound is a key feature, with significantly lower affinity for other members of the cathepsin family, which is crucial for minimizing off-target effects.[5][6]

| Target Enzyme | Species | Inhibition Constant (IC50) | Fold Selectivity vs. Cathepsin K | Reference(s) |

| Cathepsin K | Human | 0.2 nM | - | [1][5][6] |

| Cathepsin K | Rabbit | 1 nM | - | [7] |

| Cathepsin B | Human | 1034 nM | 5170x | [6] |

| Cathepsin L | Human | 2995 nM | 14975x | [6] |

| Cathepsin S | Human | 60 nM | 300x | [5][6] |

| Cathepsin F | Human | >1000-fold selectivity | >1000x | [5] |

| Cathepsin V | Human | >1000-fold selectivity | >1000x | [5] |

| Cathepsin C | Human | >50000-fold selectivity | >50000x | [5] |

| Cathepsin H | Human | >50000-fold selectivity | >50000x | [5] |

| Cathepsin Z | Human | >50000-fold selectivity | >50000x | [5] |

| Functional Assay | Species/System | Inhibition Constant (IC50) | Reference(s) |

| Antigen Presentation | Mouse B cell line | 1.5 µM | [1][8] |

| CTx Release (bone resorption) | Not Specified | 9.4 nM | [1][8] |

Mechanism of Action: Inhibiting the Engine of Bone Resorption

Cathepsin K is the predominant cysteine protease expressed in osteoclasts, the cells responsible for bone resorption.[9] Within the acidic microenvironment of the resorption lacuna, cathepsin K degrades type I collagen, the primary organic component of the bone matrix.[1] this compound's mechanism of action is the direct, reversible inhibition of this enzymatic activity.[3] By binding to the active site of cathepsin K, this compound prevents the breakdown of collagen, thereby reducing bone resorption without inducing osteoclast apoptosis.[5] This targeted approach aims to uncouple bone resorption from bone formation, a potential advantage over other antiresorptive therapies.

Experimental Protocols

The binding affinity and selectivity of this compound were determined using a variety of in vitro and cell-based assays as detailed in the primary literature, notably by Gauthier JY, et al. (2008).[2] While the full detailed protocols are proprietary and contained within the cited literature, the general methodologies are outlined below.

Recombinant Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human cathepsins.

General Protocol:

-

Enzyme Activation: Recombinant human cathepsins (K, B, L, S, etc.) are activated under appropriate buffer conditions.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Assay Reaction: The activated enzyme is incubated with a specific fluorogenic substrate in the presence of varying concentrations of this compound.

-

Signal Detection: The rate of substrate cleavage is measured by monitoring the fluorescence signal over time using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Whole-Cell Assays

Objective: To assess the potency and selectivity of this compound in a cellular context.

General Protocol:

-

Cell Culture: Cells expressing the target cathepsins (e.g., osteoclasts, fibroblasts) are cultured.

-

Inhibitor Treatment: The cells are treated with a range of concentrations of this compound.

-

Functional Endpoint Measurement: The inhibition of a specific cellular process mediated by the target enzyme is measured. For example, for cathepsin K in osteoclasts, this could involve measuring the release of collagen fragments (e.g., C-terminal telopeptide, CTx) from a bone substrate.

-

Data Analysis: IC50 values are determined from the dose-response curves.

Clinical Efficacy Assessment Workflow

The clinical development program for this compound involved rigorous assessment of its efficacy in treating osteoporosis. A key aspect of these trials was the monitoring of bone turnover markers and bone mineral density (BMD).

Measurement of Bone Turnover Markers

Bone turnover markers (BTMs) are crucial for assessing the pharmacological effect of antiresorptive agents.[10][11]

-

C-terminal telopeptide of type I collagen (CTx): A marker of bone resorption, measured in serum.[10] this compound treatment leads to a significant reduction in serum CTx levels.[12]

-

N-terminal telopeptide of type I collagen (NTx): Another marker of bone resorption, typically measured in urine and normalized to creatinine levels.[12] this compound has been shown to decrease urinary NTx levels.

These markers are typically measured using immunoassays at baseline and at various time points throughout the clinical trial to assess the pharmacodynamic response to treatment.[12]

Conclusion

This compound stands as a testament to the power of rational drug design in achieving high target selectivity and potency. Its sub-nanomolar affinity for cathepsin K and substantial selectivity over other cathepsins underscore its design as a precision therapeutic. While clinical development was halted, the wealth of data generated on this compound's interaction with its target provides a valuable resource for researchers in the field of osteoporosis and protease inhibitor development. The methodologies and findings discussed herein offer a comprehensive guide for understanding the critical parameters of target engagement for this class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The discovery of this compound (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: The discovery of this compound (MK-0822), a selective inhibitor of cathepsin K. [scholars.duke.edu]

- 4. researchgate.net [researchgate.net]

- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. ccjm.org [ccjm.org]

- 9. lancet.co.za [lancet.co.za]

- 10. This compound, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the cathepsin K inhibitor this compound on bone resorption biomarkers in healthy postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RACGP - Bone turnover markers [racgp.org.au]

Odanacatib's Impact on Osteoclast Activity: A Technical Guide

Introduction

Odanacatib (formerly MK-0822) is a potent, selective, and reversible inhibitor of cathepsin K (CatK), a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2][3] Cathepsin K is the primary collagenase responsible for degrading the organic matrix of bone, particularly type I collagen, during bone resorption.[4][5] Its inhibition represents a novel therapeutic strategy for conditions characterized by excessive bone resorption, such as postmenopausal osteoporosis.[6][7] Unlike other antiresorptive agents like bisphosphonates, which can induce osteoclast apoptosis, this compound's mechanism preserves osteoclast viability.[1][8][9] This unique characteristic leads to a partial uncoupling of bone resorption from bone formation, where resorption is significantly reduced while bone formation is largely maintained.[10][11] This guide provides an in-depth technical overview of this compound's effects on osteoclast activity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying cellular mechanisms.

Core Mechanism of Action: Selective Cathepsin K Inhibition

The primary mechanism of this compound is its direct, high-affinity binding to the active site of cathepsin K, which prevents the enzyme from breaking down the protein components of the bone matrix.[12] Osteoclasts first demineralize the bone by secreting acid into a sealed compartment known as the resorption lacuna.[9] This exposes the organic matrix, which is then degraded by proteases, with CatK playing the central role.[6][9] By inhibiting CatK, this compound effectively halts the final, critical step of matrix degradation without affecting osteoclast differentiation, activation, or survival.[11][13]

Caption: this compound selectively inhibits Cathepsin K, preventing bone matrix degradation.

Quantitative Data on this compound's Effects

This compound's impact has been quantified through a range of preclinical and clinical studies, demonstrating its potent antiresorptive activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species/Cell Type | IC₅₀ Value | Citation |

| Cathepsin K Inhibition | Human Cathepsin K | 0.2 nM | [2][4][14] |

| Bone Resorption (Area) | Human Osteoclasts | 6.5 nM | [2][13] |

| Bone Resorption (CTx Release) | Human Osteoclasts | 9.4 nM | [2][4][13] |

Table 2: Effect of this compound (50 mg weekly) on Bone Turnover Markers in Postmenopausal Women

| Marker | Type | Time Point | Change vs. Placebo | Citation |

| uNTx/Cr | Resorption | 24 Months | ~50% decrease | [1] |

| 36 Months | ~50% decrease | [15] | ||

| 60 Months | Persistent reduction | [16] | ||

| sCTx | Resorption | 12 Months | Transient reduction | [16] |

| 48 Months | Returned to baseline | [16] | ||

| BSAP | Formation | 12 Months | No significant difference | [1] |

| 24 Months | Approached baseline | [17] | ||

| P1NP | Formation | 6 Months | Partial reduction | [15][16] |

| 24 Months | No difference from placebo | [17][18] |

Note on sCTx: The transient reduction of sCTx is believed to be due to the accumulation of larger, partially degraded collagen fragments (like sICTP) that are also detected by the assay, while other markers confirm persistent resorption inhibition.[16]

Table 3: Effect of this compound (50 mg weekly) on Bone Mineral Density (BMD) in Postmenopausal Women

| Skeletal Site | Time Point | % Increase vs. Baseline | Citation |

| Lumbar Spine | 24 Months | 5.5% | [10][19] |

| 36 Months | 7.5% - 7.9% | [1][15] | |

| 60 Months | 11.2% - 11.9% | [18][20] | |

| Total Hip | 24 Months | 3.2% | [10][19] |

| 36 Months | 5.5% - 5.8% | [1][15] | |

| 60 Months | 8.5% - 9.5% | [18][20] | |

| Femoral Neck | 24 Months | 4.1% | [15] |

| 36 Months | 5.0% - 5.5% | [1][15] |

Experimental Protocols

The characterization of this compound's effects relies on several key experimental methodologies.

In Vitro Osteoclast Bone Resorption Assay

This assay directly measures the ability of osteoclasts to resorb a bone-like substrate and the inhibitory effect of compounds like this compound.

Methodology:

-

Osteoclast Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) to induce differentiation into mature, multinucleated osteoclasts.[21]

-

Substrate Plating: Mature osteoclasts are seeded onto sterile, polished dentin or bone slices in 96-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Incubation: Cultures are maintained for 48-72 hours to allow for bone resorption.

-

Analysis:

-

Resorption Pit Analysis: Cells are removed, and the slices are stained (e.g., with toluidine blue). The total area of resorption pits is quantified using light microscopy and image analysis software. The IC₅₀ is calculated as the concentration of this compound that inhibits 50% of the resorption area compared to the vehicle control.[13]

-

Biomarker Analysis: The culture supernatant is collected and analyzed for levels of collagen degradation fragments, such as C-terminal telopeptides of type I collagen (CTx), using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ is determined based on the reduction in CTx release.[4][13]

-

Caption: Workflow for an in vitro osteoclast bone resorption assay.

Cathepsin K Enzymatic Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Cathepsin K.

Methodology:

-

Reagents: Purified recombinant human Cathepsin K, a fluorogenic peptide substrate (e.g., Z-LR-AMC), and an assay buffer are prepared.

-

Reaction Setup: The reaction is performed in a microplate format. This compound is serially diluted to create a range of concentrations.

-

Incubation: Purified Cathepsin K is pre-incubated with the various concentrations of this compound for a defined period to allow for inhibitor binding.

-

Initiation: The reaction is initiated by adding the fluorogenic substrate to each well.

-

Measurement: The plate is read in a fluorescence plate reader at appropriate excitation/emission wavelengths. The rate of substrate cleavage (increase in fluorescence over time) is measured.

-

Data Analysis: The rate of reaction at each this compound concentration is compared to the uninhibited control. The IC₅₀ value is calculated by fitting the dose-response data to a suitable inhibition curve.[14]

Bone Histomorphometry

This technique provides quantitative information on bone structure and the dynamics of bone remodeling from bone biopsies.

Methodology:

-

Biopsy Collection: Transiliac bone biopsies are obtained from study participants.

-

Tetracycline Labeling: Prior to the biopsy, patients are administered two courses of a tetracycline antibiotic, which incorporates into newly forming bone. The time between the two labels allows for the calculation of bone formation rates.

-

Sample Processing: The bone core is fixed, dehydrated, and embedded in a hard plastic resin (e.g., methyl methacrylate) without decalcification.

-

Sectioning & Staining: The embedded block is cut into thin sections (5-10 µm) using a microtome. Sections are left unstained for fluorescence microscopy (to visualize tetracycline labels) or stained (e.g., with Goldner's trichrome) for static parameter measurements.

-

Microscopic Analysis: A specialized image analysis system is used to measure static parameters (e.g., osteoclast number, trabecular thickness) and dynamic parameters (e.g., mineralizing surface, bone formation rate).[11] In this compound studies, this method confirmed that osteoclast numbers were maintained or increased while bone formation was preserved, particularly on periosteal surfaces.

Signaling and Cellular Consequences

This compound's targeted action results in a distinct profile of changes in bone turnover markers, differentiating it from other antiresorptives.

References

- 1. This compound, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. panoramaortho.com [panoramaortho.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. fiercepharma.com [fiercepharma.com]

- 6. Long-term data for this compound: positive results in treating osteoporosis - Xagena [xagena.it]

- 7. Role of this compound in reducing bone loss due to endodontic disease: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential role of this compound in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. The effects of the cathepsin K inhibitor this compound on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound in postmenopausal women with low bone mineral density: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of this compound on bone-turnover markers in osteoporotic postmenopausal women: a post hoc analysis of the LOFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bone density, turnover, and estimated strength in postmenopausal women treated with this compound: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. This compound, a cathepsin-K inhibitor for osteoporosis: a two-year study in postmenopausal women with low bone density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. merck.com [merck.com]

- 21. Inhibitory Effects of Cathepsin K Inhibitor (ODN-MK-0822) on the Paracrine Pro-Osteoclast Factors of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Odanacatib In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Application Notes and Protocols for the Characterization of the Cathepsin K Inhibitor, Odanacatib

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (formerly MK-0822) is a potent and highly selective, reversible inhibitor of Cathepsin K (CatK), a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2][3] Cathepsin K is the principal protease responsible for the degradation of type I collagen, a key component of the bone matrix.[4][5] By inhibiting Cathepsin K, this compound effectively reduces osteoclast-mediated bone resorption.[6][7] This mechanism of action made it a promising therapeutic candidate for the treatment of osteoporosis.[8][9] Although its clinical development was discontinued, this compound remains a valuable tool for in vitro research into bone biology and the role of Cathepsin K in various physiological and pathological processes.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its enzymatic inhibition of Cathepsin K and its effects on osteoclast function.

Mechanism of Action of this compound